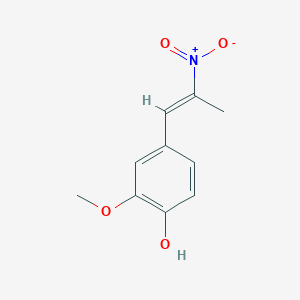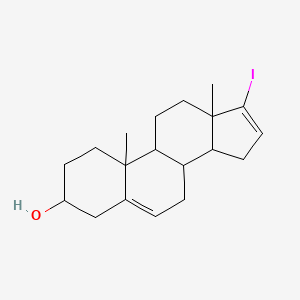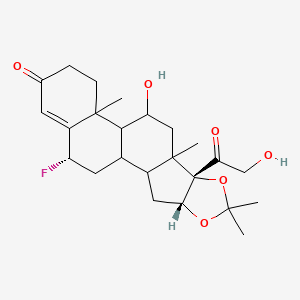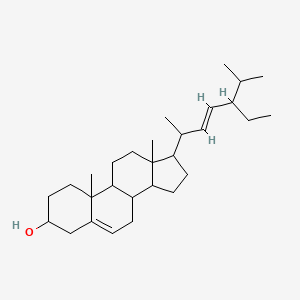
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Descripción general
Descripción
17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL, also known as stigmasterol, is a naturally occurring phytosterol found in various plant sources. It is a derivative of the steroidal compound stigmastane and is structurally similar to cholesterol. Stigmasterol is known for its role in plant cell membrane stability and has been studied for its potential health benefits in humans, including anti-inflammatory and cholesterol-lowering effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stigmasterol can be isolated from plant sources such as soybeans, peanuts, and various medicinal herbs. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound. For example, the aerial parts of Aeschynomene uniflora can be subjected to Soxhlet extraction using petroleum ether, followed by chromatographic separation to yield stigmasterol .
Industrial Production Methods
Industrial production of stigmasterol often involves the extraction from soybean oil deodorizer distillate, a byproduct of soybean oil refining. The process includes saponification, solvent extraction, and crystallization to obtain high-purity stigmasterol. This method is cost-effective and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Stigmasterol undergoes various chemical reactions, including:
Oxidation: Stigmasterol can be oxidized to form compounds such as stigmasta-4,22-dien-3-one.
Reduction: Reduction of stigmasterol can yield derivatives like stigmastanol.
Substitution: Stigmasterol can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for esterification and etherification reactions.
Major Products Formed
Oxidation: Stigmasta-4,22-dien-3-one
Reduction: Stigmastanol
Substitution: Stigmasterol acetate and stigmasterol ethers
Aplicaciones Científicas De Investigación
Stigmasterol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of steroidal drugs and other bioactive compounds.
Biology: Studied for its role in plant physiology and its effects on cell membrane stability.
Medicine: Investigated for its potential anti-inflammatory, cholesterol-lowering, and anticancer properties.
Industry: Utilized in the production of cosmetics, dietary supplements, and functional foods.
Mecanismo De Acción
Stigmasterol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.
Anticancer: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: Structurally similar but differs in the side chain and double bond positions.
Beta-sitosterol: Another phytosterol with similar health benefits but different structural features.
Campesterol: Similar to stigmasterol but with a different side chain structure.
Uniqueness
Stigmasterol is unique due to its specific double bond configuration and side chain structure, which contribute to its distinct biological activities and health benefits.
Propiedades
IUPAC Name |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVJBMSMIARIN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid](/img/structure/B7797147.png)

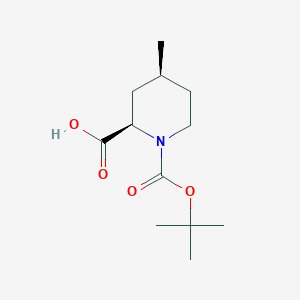
![N-[(4-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B7797168.png)
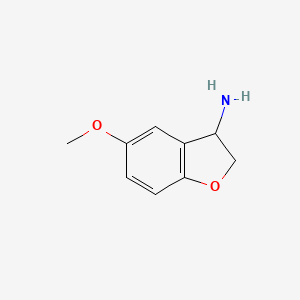
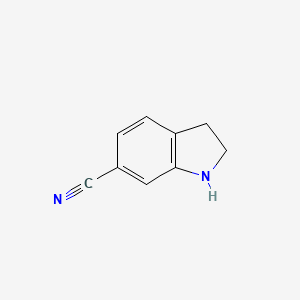
![8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B7797198.png)
![8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7797199.png)
